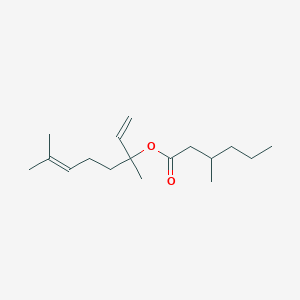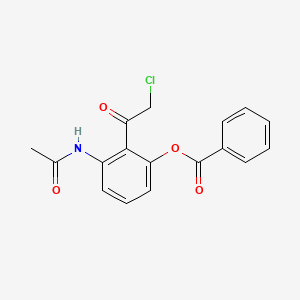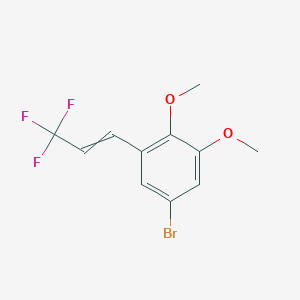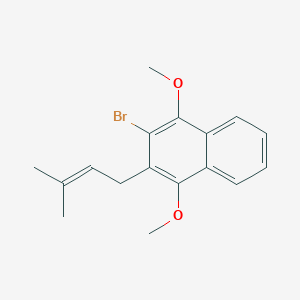
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C17H19BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, methoxy, and prenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or to modify the prenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- involves its interaction with various molecular targets. The bromine and methoxy groups can participate in electrophilic and nucleophilic interactions, respectively. The prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene, 2-bromo-1,4-dimethoxy-3-methyl-
- Naphthalene, 1-bromo-4-methyl-
- Naphthalene, 2,3-dimethoxy-
Uniqueness
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- is unique due to the presence of the prenyl group, which is not commonly found in similar naphthalene derivatives. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
873531-17-0 |
|---|---|
Molekularformel |
C17H19BrO2 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
2-bromo-1,4-dimethoxy-3-(3-methylbut-2-enyl)naphthalene |
InChI |
InChI=1S/C17H19BrO2/c1-11(2)9-10-14-15(18)17(20-4)13-8-6-5-7-12(13)16(14)19-3/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
JAGXAWANNCDVLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
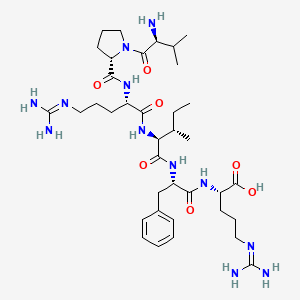
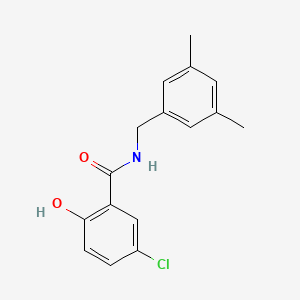
![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
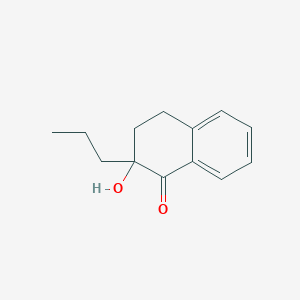
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
